molecular formula C8H11BrN2O B13314947 (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL

(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL

Cat. No.: B13314947
M. Wt: 231.09 g/mol
InChI Key: FEBZQMXCYJMRRP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL: is a chiral compound with a unique structure that includes an amino group, a brominated pyridine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL typically involves multi-step organic reactions. One common route includes the bromination of a pyridine derivative followed by the introduction of an amino group and a hydroxyl group through nucleophilic substitution and reduction reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines or other derivatives.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions that promote nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chiral nature makes it valuable for investigating stereospecific biological processes.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(5-chloro(3-pyridyl))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.

    (3R)-3-Amino-3-(5-fluoro(3-pyridyl))propan-1-OL: Contains a fluorine atom instead of bromine.

    (3R)-3-Amino-3-(5-iodo(3-pyridyl))propan-1-OL: Features an iodine atom in place of bromine.

Uniqueness

The uniqueness of (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL lies in its brominated pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of bromine can enhance the compound’s ability to participate in halogen bonding, a key interaction in medicinal chemistry.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromopyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m1/s1

InChI Key

FEBZQMXCYJMRRP-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)[C@@H](CCO)N

Canonical SMILES

C1=C(C=NC=C1Br)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.